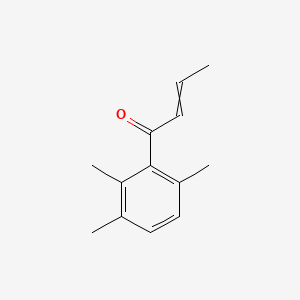

1-(2,3,6-Trimethylphenyl)-2-buten-1-one

Description

Structure

3D Structure

Properties

CAS No. |

56681-01-7 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

1-(2,3,6-trimethylphenyl)but-2-en-1-one |

InChI |

InChI=1S/C13H16O/c1-5-6-12(14)13-10(3)8-7-9(2)11(13)4/h5-8H,1-4H3 |

InChI Key |

BKPHNRBKDWTWOI-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)C1=C(C=CC(=C1C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 2,3,6 Trimethylphenyl 2 Buten 1 One

Established Synthetic Pathways to 1-(2,3,6-Trimethylphenyl)-2-buten-1-one

The most direct and widely utilized method for the synthesis of α,β-unsaturated ketones such as this compound is through condensation reactions. These reactions involve the coupling of a carbonyl compound with another molecule, leading to the formation of a larger carbon framework.

Condensation Reactions Utilizing 2,3,6-Trimethylbenzaldehyde (B1655298) Precursors

A key starting material for the synthesis of this compound is 2,3,6-trimethylbenzaldehyde. This aromatic aldehyde provides the trimethylphenyl group and the carbonyl carbon that will become part of the butenone structure.

The Claisen-Schmidt condensation, a variation of the aldol (B89426) condensation, is a cornerstone for the synthesis of α,β-unsaturated ketones. wikipedia.org This reaction involves the cross-condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens, such as 2,3,6-trimethylbenzaldehyde. wikipedia.org The reaction can be catalyzed by either an acid or a base. taylorandfrancis.comrsc.org

In the context of synthesizing this compound, the Claisen-Schmidt condensation would involve the reaction of 2,3,6-trimethylbenzaldehyde with butan-2-one. The reaction proceeds via the formation of an enolate from butan-2-one, which then acts as a nucleophile, attacking the carbonyl carbon of the sterically hindered 2,3,6-trimethylbenzaldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the desired α,β-unsaturated ketone.

Base-Catalyzed Claisen-Schmidt Condensation:

Under basic conditions, a hydroxide (B78521) ion removes an α-hydrogen from butan-2-one to form an enolate. This enolate then attacks the electrophilic carbonyl carbon of 2,3,6-trimethylbenzaldehyde. The resulting alkoxide is protonated to give a β-hydroxy ketone, which then undergoes base-catalyzed dehydration to yield this compound. Common bases used for this reaction include sodium hydroxide and potassium hydroxide. taylorandfrancis.comnih.gov

Acid-Catalyzed Claisen-Schmidt Condensation:

In an acidic medium, the carbonyl oxygen of 2,3,6-trimethylbenzaldehyde is protonated, increasing its electrophilicity. Butan-2-one, in equilibrium with its enol form, then attacks the activated carbonyl group. Subsequent dehydration of the β-hydroxy ketone intermediate, facilitated by the acidic conditions, leads to the formation of the final product.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2,3,6-Trimethylbenzaldehyde | Butan-2-one | Acid or Base | This compound |

Alternative Synthetic Approaches to the this compound Core

While the Claisen-Schmidt condensation is the most direct route, other synthetic strategies can be envisioned for the construction of the this compound core. One such approach could involve a Friedel-Crafts acylation. For instance, the acylation of 1,2,4-trimethylbenzene (B165218) with crotonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride could potentially yield the target molecule. However, this method may suffer from issues of regioselectivity due to the multiple possible positions for acylation on the trimethylbenzene ring.

Another potential, though less direct, route involves the generation of (E)-1-(2,3,6-trimethylphenyl)buta-1,3-diene from C13-norisoprenoid precursors through acid hydrolysis. nih.gov While this method produces a related diene, subsequent selective oxidation of the appropriate double bond would be necessary to yield the desired butenone, adding complexity to the synthesis.

Advanced Synthetic Transformations for this compound Derivatives

Beyond the initial synthesis of the core structure, advanced synthetic methods can be employed to create derivatives or to control the stereochemistry of the molecule.

Applications of Organometallic Chemistry in Aryl Butenone Synthesis

Organometallic reagents offer a powerful toolkit for the synthesis and modification of aryl butenones. While not a primary method for the initial synthesis of this compound, they are crucial for creating derivatives. For example, organocuprates can be used for the conjugate addition to α,β-unsaturated ketones. This would allow for the introduction of a variety of alkyl or aryl groups at the β-position of the butenone moiety of a pre-synthesized this compound.

Furthermore, organometallic compounds can be instrumental in the synthesis of the precursors themselves. For instance, organolithium reagents could be used to functionalize the trimethylphenyl ring prior to its incorporation into the final molecule.

Stereoselective Synthesis of this compound Isomers

The double bond in this compound can exist as either the E or Z isomer. Controlling the stereochemistry of this double bond during synthesis is a key challenge, particularly given the steric hindrance imposed by the 2,3,6-trimethylphenyl group. Stereoselectivity in aldol-type reactions can be influenced by factors such as the choice of catalyst (e.g., the use of chiral catalysts), the nature of the solvent, and the reaction temperature. openrgate.orgijnrd.org

For the synthesis of specific isomers of this compound, biocatalytic methods using engineered aldolases could offer a high degree of stereocontrol. nih.govacs.org These enzymes can catalyze aldol reactions with high enantioselectivity and diastereoselectivity, providing a route to chiral β-hydroxy ketone intermediates that can then be dehydrated to the desired stereoisomer of the final product. nih.govacs.org The development of proline-based carboligases has shown promise in the enantioselective aldol addition of acetaldehyde (B116499) to aromatic aldehydes, which could be a potential avenue for the stereocontrolled synthesis of related structures. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpn.org Key principles include waste prevention, maximizing atom economy, and the use of safer solvents and energy-efficient processes. sciepub.com These principles can be effectively applied to the synthesis of this compound.

Eco-Friendly Reaction Conditions and Catalytic Systems

Traditional aldol condensations often rely on strong acids or bases in organic solvents, which can lead to significant waste and environmental concerns. scribd.comcolab.ws Modern, greener alternatives focus on benign catalysts and reaction media. rsc.org

For the synthesis of this compound, several eco-friendly approaches can be proposed based on advancements in the synthesis of similar α,β-unsaturated ketones, such as chalcones. These methods often result in high yields, selectivity, and reduced environmental impact. rjpn.orgbohrium.com

Eco-Friendly Catalytic Systems:

Heterogeneous Catalysts: The use of solid catalysts simplifies product purification and catalyst recovery, minimizing waste. Perovskite nanocrystals, for instance, have been successfully employed as heterogeneous catalysts for solvent-free cross-aldol condensations. nih.gov Strontium nickel molybdate (B1676688) perovskites (SrMo0.5Ni0.5O3-δ) have demonstrated high conversion and selectivity in the condensation of benzaldehyde (B42025) and diethyl ketone, suggesting their potential applicability in the synthesis of the target compound. nih.gov

Aqueous Media: Performing reactions in water is a key aspect of green chemistry. Catalytic aldol reactions have been shown to proceed efficiently in water using catalysts like sodium carbonate, particularly with microwave assistance. rsc.org This approach eliminates the need for volatile and often toxic organic solvents.

Biocatalysts: Enzymes and microorganisms can serve as highly selective and environmentally benign catalysts for chemical transformations. rjpn.org While specific biocatalysts for the synthesis of this compound are not explicitly documented, the broader field of biocatalysis offers promising avenues for greener synthetic routes.

Eco-Friendly Reaction Conditions:

Solvent-Free Reactions: Conducting reactions without a solvent is a highly effective green chemistry strategy. sciepub.comsciepub.com Solventless aldol condensations can be achieved by mixing the solid reactants, sometimes with a catalytic amount of a base like sodium hydroxide, leading to a liquid state through melting point depression and subsequent reaction. uoregon.edu This method significantly reduces waste and simplifies the work-up procedure. sciepub.com

Microwave Irradiation: Microwave-assisted organic synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov The synthesis of chalcones, which are structurally related to the target molecule, has been successfully achieved in minutes with high yields under solvent-free conditions using microwave irradiation. rjpn.orgnih.gov

Ultrasonic Radiation (Sonochemistry): Ultrasound can also be used to accelerate reactions and improve yields in the synthesis of α,β-unsaturated ketones. bohrium.com

The following table summarizes potential eco-friendly conditions for the synthesis of this compound based on analogous reactions.

| Reaction Condition | Catalyst Example | Advantages |

| Solvent-Free | Solid NaOH, Perovskites | Reduces solvent waste, simplifies purification. sciepub.comnih.govuoregon.edu |

| Aqueous Media | Sodium Carbonate | Eliminates organic solvents, environmentally benign. rsc.org |

| Microwave Irradiation | K2CO3 | Rapid reaction times, energy efficient. rjpn.orgnih.gov |

| Ultrasonic Radiation | Suitable base | Enhanced reaction rates. bohrium.com |

Atom Economy and Sustainable Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. stanford.edu A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. uoregon.edu

The proposed synthesis of this compound via a base-catalyzed aldol condensation between 1-(2,3,6-trimethylphenyl)ethan-1-one and propanal demonstrates excellent atom economy. The reaction proceeds through an addition step followed by dehydration, with water being the only byproduct.

C₁₂H₁₆O + C₃H₆O → C₁₅H₂₀O + H₂O

The atom economy can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Calculation of Atom Economy:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(2,3,6-trimethylphenyl)ethan-1-one | C₁₂H₁₆O | 176.26 |

| Propanal | C₃H₆O | 58.08 |

| This compound | C₁₅H₂₀O | 216.32 |

| Water | H₂O | 18.02 |

Sum of Molecular Weights of Reactants = 176.26 + 58.08 = 234.34 g/mol

% Atom Economy = (216.32 / 234.34) x 100 ≈ 92.3%

This high atom economy signifies that the aldol condensation is an efficient and sustainable route for the synthesis of this compound, as the majority of the reactant atoms are incorporated into the final product, with only a small molecule (water) being generated as waste. uoregon.edu This contrasts with other synthetic methods that may have significantly lower atom economies.

By focusing on catalytic methods, especially those that are recyclable, and employing solvent-free or aqueous conditions, the synthesis of this compound can align closely with the principles of green and sustainable chemistry. rsc.orgnih.gov

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation of 1 2,3,6 Trimethylphenyl 2 Buten 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 1-(2,3,6-trimethylphenyl)-2-buten-1-one, thirteen distinct signals are expected, corresponding to each carbon atom. The chemical shifts are highly characteristic of the carbon type.

The carbonyl carbon (C=O) is expected to resonate furthest downfield, typically in the 190-200 ppm range for conjugated ketones. libretexts.org The carbons of the aromatic ring will appear between 125-140 ppm. The sp² hybridized carbons of the alkene will be in a similar region, while the sp³ hybridized methyl carbons will appear most upfield.

Predicted ¹³C NMR Data

| Carbon (Label) | Predicted δ (ppm) |

| C=O | 195-200 |

| C-α (alkene) | 125-130 |

| C-β (alkene) | 140-145 |

| C-terminal (CH₃) | 18-22 |

| Ar-C (quaternary, substituted) | 135-140 |

| Ar-C (quaternary, substituted) | 132-136 |

| Ar-C (quaternary, substituted) | 130-134 |

| Ar-CH | 127-130 |

| Ar-CH | 125-128 |

| Ar-CH₃ (ortho) | 19-23 |

| Ar-CH₃ (ortho) | 19-23 |

| Ar-CH₃ (meta) | 16-20 |

Note: This table contains predicted data based on spectroscopic principles and data from analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign each predicted ¹H and ¹³C signal to its specific atom in the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation, or cross-peak, would be observed between the vinylic protons (H-2' and H-3'). Another crucial cross-peak would connect the H-3' proton to the protons of the terminal methyl group (H-4'), confirming the butenone chain's connectivity. No correlations would be expected for the aromatic protons or the methyl groups attached to the ring, as they are isolated from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the proton signal predicted at ~6.8-7.1 ppm would show a cross-peak to the carbon signal at ~140-145 ppm, assigning them as H-3' and C-3' respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is critical for piecing together the molecular skeleton, especially around quaternary (non-protonated) carbons. Key HMBC correlations would include:

A correlation from the vinylic H-2' proton to the carbonyl carbon (C=O), establishing the α,β-unsaturation.

Correlations from the ortho-methyl protons on the aromatic ring to the carbonyl carbon, connecting the trimethylphenyl group to the butenone moiety.

Correlations from the aromatic protons to the various quaternary and protonated carbons within the ring, confirming the substitution pattern.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by a few key absorption bands. The most prominent feature would be a strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration. Due to conjugation with the C=C double bond, this peak is expected to appear at a lower wavenumber (around 1666-1685 cm⁻¹) compared to a non-conjugated ketone (which typically appears around 1715 cm⁻¹). orgchemboulder.com

Other expected characteristic absorptions include:

C=C Stretch: A medium intensity peak around 1610-1640 cm⁻¹ for the alkene double bond, also at a lower frequency due to conjugation.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

C-H Stretches: Peaks just above 3000 cm⁻¹ for the aromatic and vinylic C-H bonds, and just below 3000 cm⁻¹ for the C-H bonds of the methyl groups.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. A key feature of Raman spectra is that non-polar bonds and symmetric vibrations often produce stronger signals than in IR. For an α,β-unsaturated ketone, the C=C stretching vibration is often more intense in the Raman spectrum than in the IR spectrum. cdnsciencepub.com This strong signal, expected around 1610-1640 cm⁻¹, can be a highly useful diagnostic tool.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and deducing the structural features of this compound. The compound has a molecular formula of C₁₃H₁₆O, corresponding to a molecular weight of approximately 188.27 g/mol . nih.gov In mass spectrometry, the molecule is ionized, often forming a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) is measured.

The structure of this compound, an aromatic ketone, dictates its fragmentation pattern upon ionization. The stability of the aromatic ring means that molecular ion peaks are often strong and readily identifiable. libretexts.org Key fragmentation processes for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. chemguide.co.uklibretexts.org

For this specific compound, the primary fragmentations are expected to occur at the bonds adjacent to the carbonyl group.

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the trimethylphenyl ring would generate a stable acylium ion, [CH₃CH=CHCO]⁺, with an m/z of 69. Alternatively, cleavage on the other side of the carbonyl group would result in the loss of the butenyl group and the formation of the [C₁₀H₁₁O]⁺ ion (m/z 147) or more likely the stable trimethylbenzoyl cation [C₁₀H₁₁]⁺ with an m/z of 131 after loss of CO.

Loss of Methyl Group: Fragmentation can also be initiated by the loss of a methyl group (CH₃•) from the trimethylphenyl ring, leading to a fragment ion at m/z 173 (M-15).

| Proposed Fragment Ion | Structure / Origin | Theoretical m/z |

| [C₁₃H₁₆O]⁺• | Molecular Ion | 188 |

| [C₁₂H₁₃O]⁺ | Loss of a methyl radical (•CH₃) | 173 |

| [C₉H₁₁]⁺ | Trimethylphenyl cation | 119 |

| [C₄H₅O]⁺ | Acylium ion from cleavage of the aryl-carbonyl bond | 69 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is first passed through a GC column, which separates it from other components in a mixture based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, yielding a unique mass spectrum that serves as a chemical fingerprint.

This technique is widely used for identifying trace aromatic compounds in complex matrices, such as wine. researchgate.net The retention time from the GC provides an additional layer of identification, which, when combined with the mass spectrum, allows for high-confidence characterization of the analyte. researchgate.net

| Parameter | Typical Value/Condition |

| GC Column | DB-WAX or similar polar capillary column |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Analyzer | Quadrupole or Ion Trap |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS can distinguish its molecular formula, C₁₃H₁₆O, from other combinations of atoms that might have the same nominal mass.

For instance, HRMS can easily differentiate the target compound from a potential nitrogen-containing isomer like C₁₂H₁₂N₂ (nominal mass 188), as their exact masses would be significantly different. This capability is crucial for confirming the identity of a newly synthesized compound or identifying an unknown in a complex sample.

| Molecular Formula | Compound Type | Calculated Exact Mass (Da) |

| C₁₃H₁₆O | Target Compound | 188.120115 |

| C₁₂H₁₄O₂ | Potential Isomer | 190.09938 |

| C₁₂H₁₂N₂ | Different Formula, Same Nominal Mass | 188.100048 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixtures

For analyzing mixtures containing this compound that may not be suitable for GC (e.g., due to thermal instability or low volatility), liquid chromatography-mass spectrometry (LC-MS) is the preferred technique. eurl-pesticides.eu LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer.

LC-MS is particularly valuable for separating isomers, which often have identical mass spectra. nih.gov Positional or geometric isomers of this compound would likely exhibit different retention times on an appropriate LC column but would yield the same molecular ion and similar fragmentation patterns in the MS detector, allowing for their individual detection and potential quantification in a mixture. nih.govmtc-usa.com

Chromatographic Techniques for Purity and Isomer Separation

Chromatography is essential for assessing the purity of this compound and for separating it from its isomers.

Gas Chromatography (GC) for Volatile Components

Gas chromatography (GC), with a detector such as a Flame Ionization Detector (FID), is a standard method for determining the purity of volatile compounds. A pure sample of this compound will produce a single, sharp peak at a characteristic retention time under specific analytical conditions. The presence of other peaks would indicate impurities.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of organic compounds. walshmedicalmedia.com It is particularly well-suited for separating non-volatile compounds and for resolving isomers. google.com

For this compound, the double bond in the 2-buten-1-one side chain allows for the existence of geometric (E/Z or cis/trans) isomers. These isomers have the same connectivity but different spatial arrangements, which can be resolved using HPLC. mtc-usa.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like methanol/water), is a common starting point for method development. The different shapes of the E and Z isomers would lead to different interactions with the stationary phase, resulting in different retention times and enabling their separation. walshmedicalmedia.com

| Parameter | Typical Condition for Isomer Separation |

| HPLC Column | C18 (Reversed-Phase) or Phenyl Hydride |

| Mobile Phase | Isocratic or gradient mixture of Methanol and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Detector (set at a wavelength of maximum absorbance) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Computational Chemistry and Theoretical Investigations of 1 2,3,6 Trimethylphenyl 2 Buten 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its stability and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.netresearchgate.net It offers a good balance between accuracy and computational cost for determining the ground state properties of organic compounds. nih.gov For 1-(2,3,6-trimethylphenyl)-2-buten-1-one, a DFT study, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be employed to fully optimize the molecule's geometry. nih.govscholarsresearchlibrary.comresearchgate.net This process identifies the most stable three-dimensional arrangement of atoms by minimizing the total energy.

The primary outputs of such a calculation are the optimized molecular structure and its thermodynamic properties. Key structural parameters, including bond lengths, bond angles, and dihedral angles, are determined. Thermodynamic data, such as the standard enthalpies of formation, can also be calculated, often using isodesmic reactions for greater accuracy. ias.ac.in

Table 1: Representative Data from DFT Geometric Optimization This table illustrates the type of data obtained from DFT calculations for a molecule like this compound. The values are hypothetical and serve as examples.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths | ||

| C=O | ~1.22 Å | |

| C=C (butenone) | ~1.34 Å | |

| C-C (phenyl-carbonyl) | ~1.50 Å | |

| Bond Angles | ||

| C-C(=O)-C | ~118° | |

| C-C=C | ~123° | |

| Dihedral Angle | ||

| Phenyl Ring vs. Carbonyl | Variable (depends on conformation) |

Molecular Orbital Analysis and Frontier Orbitals

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. For a butenone system, the HOMO is typically associated with the π-system of the double bonds, while the LUMO is often a π* anti-bonding orbital.

Table 2: Example of Frontier Molecular Orbital Data This table shows typical data generated from an FMO analysis.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating potential |

| LUMO | -1.8 | Electron-accepting potential |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical reactivity |

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for rotation between them. researchgate.net For the target molecule, key rotations would occur around the single bond connecting the trimethylphenyl group to the butenone moiety. Quantum chemical methods can be used to calculate the potential energy surface by systematically rotating this bond, revealing the lowest energy conformations. researchgate.net

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. dtic.mil By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular vibrations, rotations, and conformational changes, offering a more realistic picture of the molecule's behavior than a static, optimized structure. dtic.mil

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational quantum chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the computational model. nih.gov Vibrational frequencies from theoretical calculations correspond to the peaks observed in Infrared (IR) and Raman spectra. superfri.org Discrepancies often arise between calculated and experimental frequencies, so calculated values are typically scaled by an empirical factor to improve agreement.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra. Agreement between the calculated and observed spectra provides confidence that the computed molecular structure, particularly the lowest-energy conformer, accurately represents the real molecule.

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies This table illustrates how calculated spectroscopic data is validated against experimental results.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Stretching | C=O (carbonyl) | ~1710 | ~1685 |

| Stretching | C=C (alkene) | ~1650 | ~1630 |

| Stretching | C-H (aromatic) | ~3050 | ~3030 |

Computational Studies on Reaction Mechanisms Involving Butenone Systems

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. escholarship.org For systems containing the butenone functional group, theoretical studies can map out potential reaction pathways, such as additions to the double bond, reactions at the carbonyl group, or photochemical reactions like the Norrish type II elimination. scholarsresearchlibrary.comresearchgate.net These studies help rationalize experimental outcomes, such as product distributions and reaction rates. researchgate.net

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). youtube.comlibretexts.org The transition state is a saddle point on the potential energy surface; it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. ucsb.edu The structure of the transition state cannot be observed experimentally due to its fleeting existence. libretexts.org

Computational methods can locate the geometry of the transition state and calculate its energy. ias.ac.in The energy difference between the reactants and the transition state is the activation energy or activation barrier. This barrier is a critical parameter that determines the rate of the reaction; a higher barrier corresponds to a slower reaction. A key feature of a correctly identified transition state structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate as they transform from reactants to products. ias.ac.in Studies on related ketones have successfully used these methods to analyze reaction mechanisms and calculate activation energies for processes like hydrogen abstraction. scholarsresearchlibrary.comresearchgate.netias.ac.in

Table 4: Example of Data from a Transition State Calculation This table shows the kind of information derived from a computational analysis of a reaction's transition state.

| Parameter | Value | Significance |

| Activation Energy (Ea) | 25 kcal/mol | Determines the reaction rate |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure is a true transition state |

| Key TS Bond Distances | C-H (breaking): 1.5 Å O-H (forming): 1.4 Å | Reveals the geometry at the peak of the reaction barrier ias.ac.in |

Energy Profiles of Key Reactions

The reactivity of this compound is largely dictated by the electronic and steric properties of its α,β-unsaturated ketone framework. Computational chemistry, particularly through the use of Density Functional Theory (DFT), provides significant insights into the energy landscapes of its characteristic reactions. The key reactive sites are the carbonyl carbon and the β-carbon of the enone system, making the compound susceptible to both nucleophilic (Michael) addition and electrophilic addition reactions. The bulky 2,3,6-trimethylphenyl group exerts considerable steric and electronic influence on the transition states and intermediates of these reactions.

Nucleophilic (Michael) Addition

The conjugate or Michael addition is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this reaction, a nucleophile adds to the β-carbon of the enone. The general mechanism involves the formation of an enolate intermediate, which is subsequently protonated.

Computational studies on analogous systems, such as β-phenyl substituted α,β-unsaturated ketones, provide a quantitative understanding of the energy profile of this reaction. High-level quantum chemical methods like CBS-QB3 have been employed to calculate the reaction enthalpies and activation energies for the addition of nucleophiles, such as thiols, to these systems.

A study by Krenske and colleagues on the addition of methanethiol (B179389) (CH₃SH) to β-phenyl-α,β-unsaturated ketones offers valuable data that can serve as a model for this compound. The presence of the phenyl group, analogous to the trimethylphenyl group, influences the stability of the reactant and the transition state. The rate-determining step is typically the nucleophilic attack of the thiolate anion on the β-carbon.

The calculated energy profile indicates that the reaction is exothermic. The transition state for the nucleophilic attack is the highest point on the energy profile. The stability of the enone reactant is a crucial factor in determining the activation energy. Phenyl substitution at the β-position stabilizes the reactant through conjugation, which can lead to a higher activation barrier compared to unsubstituted enones. researchgate.netnih.govacs.org

Below is a table summarizing the calculated energies for the Michael addition of methanethiol to a model β-phenyl-α,β-unsaturated ketone, which provides an approximation of the energetics for the title compound.

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants (Enone + CH₃S⁻) | 0.0 |

| Transition State (TS) | +15.0 to +20.0 |

| Enolate Intermediate | -5.0 to -10.0 |

| Product | -20.0 to -25.0 |

Note: The data presented is based on computational studies of analogous β-aryl-α,β-unsaturated ketones and serves as an illustrative example. The actual energy values for this compound may vary due to the specific steric and electronic effects of the 2,3,6-trimethylphenyl group.

Electrophilic Addition

Electrophilic addition to the carbon-carbon double bond is another fundamental reaction of α,β-unsaturated ketones. The reaction is typically initiated by the attack of the π-electrons of the double bond on an electrophile (e.g., H⁺ from HBr), leading to the formation of a carbocation intermediate. This is followed by the attack of a nucleophile (e.g., Br⁻) on the carbocation.

The energy profile of this two-step mechanism features two transition states and one intermediate. libretexts.orglibretexts.org The first step, the formation of the carbocation, is generally the rate-determining step and has a higher activation energy. libretexts.org The stability of the resulting carbocation is a key factor influencing the reaction pathway. For this compound, protonation can occur at either the α or β carbon. Protonation at the α-carbon would lead to a carbocation at the β-position, which is stabilized by resonance with the adjacent carbonyl group and the aromatic ring.

Computational studies on similar systems allow for the estimation of the energy barriers for these steps. The energy profile for the electrophilic addition of a generic electrophile (E⁺) to a β-aryl enone is outlined below.

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants (Enone + E⁺) | 0.0 |

| Transition State 1 (TS1) | +10.0 to +15.0 |

| Carbocation Intermediate | +5.0 to +10.0 |

| Transition State 2 (TS2) | +7.0 to +12.0 |

| Product | -10.0 to -15.0 |

Note: This data is a generalized representation based on computational studies of electrophilic additions to activated alkenes and serves as an illustrative example. The specific energies for this compound will be influenced by the nature of the electrophile and the steric and electronic properties of the trimethylphenyl substituent.

The trimethylphenyl group is expected to influence the stability of the carbocation intermediate through both steric and electronic effects. The electron-donating nature of the methyl groups can help to stabilize the positive charge, while the steric bulk can influence the approach of the nucleophile in the second step.

Non Clinical Applications and Biological Activity Research of 1 2,3,6 Trimethylphenyl 2 Buten 1 One

Antimicrobial Activity Studies (In Vitro)

There is no publicly available scientific literature detailing the in vitro antimicrobial activity of 1-(2,3,6-Trimethylphenyl)-2-buten-1-one.

Efficacy Against Bacterial Strains

Specific data on the efficacy of this compound against any bacterial strains, including minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values, are not available in the public domain. Therefore, the following data table remains unpopulated.

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Source |

|---|

Efficacy Against Fungal Species

Similarly, no studies have been published that investigate the in vitro antifungal activity of this compound. As a result, there is no data on its efficacy against any fungal species.

Table 2: In Vitro Antifungal Activity of this compound

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Source |

|---|

Mechanistic Insights into Antimicrobial Action

Without any foundational studies on its antimicrobial activity, there is no research available that explores the potential mechanisms of antimicrobial action for this compound.

Antioxidant Properties and Radical Scavenging Activity (In Vitro)

No in vitro studies have been published that assess the antioxidant properties or radical scavenging activity of this compound. Standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, or ferric reducing antioxidant power (FRAP) have not been reported for this compound. Thus, no quantitative data on its antioxidant capacity is available.

Table 3: In Vitro Antioxidant Activity of this compound

| Assay | Results (e.g., IC50, Trolox Equivalents) | Source |

|---|

Molecular Interaction Analysis (Computational and In Vitro)

There is a lack of published research on the molecular interactions of this compound.

Ligand-Protein Binding Studies and Docking Simulations

No computational or in vitro studies detailing ligand-protein binding or molecular docking simulations involving this compound have been found in the scientific literature. Therefore, information regarding its potential binding affinity for microbial proteins or other biological targets is unavailable.

Table 4: Molecular Docking and Ligand-Protein Binding Data for this compound

| Target Protein | Binding Affinity (e.g., kcal/mol) | Key Interacting Residues | Source |

|---|

Insufficient Information Found to Generate a Detailed Article on this compound

The requested article outline necessitated thorough, scientifically accurate content for several specific non-clinical research areas. However, searches for "this compound" in conjunction with terms such as "biological targets," "carotenoid degradation," "chemical intermediate," "ligand synthesis," and "polymer chemistry" did not yield the required detailed findings.

The available information largely pertains to the broader category of C13-norisoprenoids. These compounds are recognized as degradation products of carotenoids, such as β-carotene, and are significant contributors to the aroma profiles of various natural products, including wine. ciencia-e-vinho.comucdavis.edumdpi.com Research has identified precursors for related aromatic compounds, for instance, certain C13-norisoprenoid triols have been shown to generate (E)-1-(2,3,6-trimethylphenyl)buta-1,3-diene under acidic conditions. nih.gov However, a direct, scientifically documented pathway detailing the specific enzymatic or chemical reactions that lead from carotenoids to this compound could not be located.

Similarly, there is a lack of published studies identifying specific biological targets for this compound. While the biological activities of various C13-norisoprenoids have been a subject of research, this has not extended to the specific molecule . Information regarding its precursors and metabolites within biological systems is also absent from the available literature.

Furthermore, no evidence was found to support the use of this compound as a chemical intermediate in the fields of advanced materials or catalysis. Searches for its application as a precursor in ligand synthesis or its role in non-fragrance-related polymer chemistry did not return any relevant results.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

Currently, there is a notable absence of specific research focused exclusively on 1-(2,3,6-trimethylphenyl)-2-buten-1-one in peer-reviewed journals. Much of the available information pertains to its isomer, 1-(2,3,6-trimethylphenyl)-3-buten-2-one, or to the broader class of α,β-unsaturated ketones and chalcones. jocpr.comacs.orgnih.govbohrium.comwikipedia.org The understanding of the title compound is therefore largely inferred from the well-established chemistry of these related substances. The core structure consists of a 1,2,4-trimethylbenzene (B165218) (pseudocumene) moiety attached to a butenone chain. The conjugated system of the enone is known to be susceptible to nucleophilic attack at the β-carbon (conjugate addition) and at the carbonyl carbon. youtube.comlibretexts.org The trimethyl-substituted phenyl ring is expected to exert significant steric hindrance, potentially influencing the accessibility of the carbonyl group and the planarity of the molecule, which in turn would affect its reactivity.

Unexplored Synthetic Avenues

The synthesis of this compound has not been explicitly detailed in the literature, but several plausible routes can be proposed based on classic organic reactions.

Friedel-Crafts Acylation: A direct approach would be the Friedel-Crafts acylation of 1,2,4-trimethylbenzene with crotonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. wikipedia.orgchemguide.co.uklibretexts.orgnih.gov However, the substitution pattern of the aromatic ring could lead to a mixture of isomers, and the steric hindrance might necessitate harsh reaction conditions.

| Reactants | Reagents | Potential Product | Reaction Type |

| 1,2,4-Trimethylbenzene, Crotonyl chloride | AlCl₃ | This compound | Friedel-Crafts Acylation |

| 2,3,6-Trimethylbenzaldehyde (B1655298), Acetone (B3395972) | NaOH, Ethanol | This compound | Claisen-Schmidt Condensation |

| (2,3,6-Trimethylbenzoyl)methyltriphenylphosphonium bromide, Acetaldehyde (B116499) | Strong base (e.g., n-BuLi) | This compound | Wittig Reaction |

Aldol (B89426) Condensation: A Claisen-Schmidt condensation of 2,3,6-trimethylbenzaldehyde with acetone would yield the target molecule. webassign.netwvu.edujafardabbagh.comcerritos.eduyoutube.com This method is a cornerstone for the synthesis of chalcones and related enones. The reaction is typically base-catalyzed and involves the formation of an enolate from acetone which then attacks the aldehyde. Subsequent dehydration of the aldol adduct would furnish the α,β-unsaturated ketone.

Wittig Reaction: The Wittig reaction provides a versatile method for the formation of carbon-carbon double bonds. youtube.comrsc.orgwikipedia.orgorganic-chemistry.org In a potential synthesis of the title compound, a phosphonium (B103445) ylide derived from a suitable 2,3,6-trimethylphenyl ketone could react with acetaldehyde. Alternatively, an ylide generated from a phosphonium salt of an acetone derivative could react with 2,3,6-trimethylbenzaldehyde.

Advanced Mechanistic Investigations

The reaction mechanisms involving this compound are expected to be heavily influenced by the steric bulk of the trimethylphenyl group.

Conjugate Addition: In conjugate or 1,4-addition reactions, a nucleophile adds to the β-carbon of the enone. libretexts.orgnih.govresearchgate.netpressbooks.pub The steric hindrance from the ortho-methyl groups on the phenyl ring could shield the carbonyl carbon, making the β-carbon a more accessible site for nucleophilic attack. The mechanism involves the formation of a resonance-stabilized enolate intermediate. The nature of the nucleophile (hard vs. soft) will also play a crucial role in determining the regioselectivity between 1,2- and 1,4-addition. youtube.com

Cycloaddition Reactions: As a dienophile, this compound could potentially participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes. libretexts.org The electron-withdrawing nature of the carbonyl group activates the double bond for such reactions. However, the steric hindrance may again play a significant role, potentially favoring specific stereochemical outcomes or requiring high temperatures or pressures to proceed. Photochemical [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) rings are also a possibility for α,β-unsaturated ketones. libretexts.orgmdpi.comnih.gov

Novel Non-Clinical Applications and Bio-Activity Exploration

While no specific biological activities have been reported for this compound, the broader class of chalcones is known for a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. jocpr.comacs.orgnih.govthebrpi.org The presence of the α,β-unsaturated ketone moiety is often crucial for this bioactivity, as it can act as a Michael acceptor, reacting with nucleophilic residues in biological macromolecules. researchgate.netscience.gov The lipophilic nature of the trimethylphenyl group could enhance membrane permeability, potentially leading to interesting pharmacological profiles. Exploration of its bio-activity against various cell lines and microbial strains could be a fruitful area of research.

In terms of non-clinical applications, α,β-unsaturated ketones are valuable intermediates in organic synthesis and can be used as monomers in polymerization reactions. wikipedia.org The specific substitution pattern of the title compound might impart unique properties to resulting polymers.

Integration with Emerging Chemical Technologies

The synthesis and reactions of this compound could be significantly advanced through the application of modern chemical technologies.

Flow Chemistry: Conducting the proposed syntheses, such as the Friedel-Crafts acylation or Aldol condensation, in a continuous flow reactor could offer improved control over reaction parameters (temperature, pressure, reaction time), potentially leading to higher yields and selectivity, and minimizing the formation of isomeric byproducts.

Photoredox Catalysis: Visible-light photoredox catalysis could open up new avenues for the reactions of this compound, for instance, in novel cycloaddition pathways or conjugate additions under mild conditions. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to predict the feasibility of the proposed synthetic routes, to study the reaction mechanisms in detail, and to understand the influence of the steric and electronic properties of the trimethylphenyl group on the reactivity of the enone system. Such computational studies could guide experimental work and accelerate the exploration of this compound's chemistry.

Q & A

Q. What are the optimal synthetic routes for 1-(2,3,6-Trimethylphenyl)-2-buten-1-one, and how can reaction conditions be optimized?

- Methodological Answer : A Claisen-Schmidt condensation approach is commonly employed, using substituted acetophenones and aldehydes. For example, a protocol similar to involves refluxing 2,3,6-trimethylacetophenone with crotonaldehyde in ethanol under acidic catalysis (e.g., thionyl chloride or HCl). Key parameters include:

- Solvent : Ethanol or methanol for solubility and mild reactivity.

- Catalyst : 0.05–0.1 equivalents of thionyl chloride or acetic acid.

- Temperature : Reflux (~78°C for ethanol) for 6–12 hours.

- Yield : Typically 60–75%, depending on substituent steric effects .

Table 1 : Example Reaction Conditions

| Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | SOCl₂ | 8 | 68 |

| Methanol | HCl | 10 | 62 |

Q. How can purification and characterization of this compound be systematically validated?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Characterization :

- NMR : H NMR to confirm the α,β-unsaturated ketone moiety (δ 6.5–7.5 ppm for vinyl protons; δ 2.0–2.5 ppm for methyl groups).

- MS : Molecular ion peak at m/z 202.3 (C₁₃H₁₆O).

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch).

Cross-validate with computational tools (e.g., PubChem data in ) to resolve ambiguities in substituent positioning .

Q. What analytical techniques are suitable for detecting this compound in complex matrices (e.g., biological or environmental samples)?

- Methodological Answer :

- GC-MS : Ideal for volatile derivatives; use ethyl acetate extraction (as in ) followed by splitless injection and electron ionization.

- LC-MS/MS : For non-volatile matrices, employ reverse-phase C18 columns with ESI+ ionization.

- Validation : Include internal standards (e.g., deuterated analogs) and statistical validation (p<0.05 significance threshold for peak identification) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3,6-trimethylphenyl group influence regioselectivity in synthetic pathways?

- Methodological Answer :

- Steric Effects : The ortho-methyl groups hinder electrophilic attack, favoring β-keto formation. Computational modeling (DFT) can predict transition-state energies.

- Electronic Effects : Electron-donating methyl groups stabilize the enolate intermediate, directing condensation to the α-position.

Compare with analogs like 4-(2,3,6-Trimethylphenyl)but-3-en-2-one () to assess positional isomer prevalence .

Q. How can contradictory data on compound stability under varying pH and temperature conditions be resolved?

- Methodological Answer :

- Experimental Design : Conduct accelerated stability studies (40–80°C, pH 3–9) with HPLC monitoring.

- Data Analysis : Use Arrhenius plots to extrapolate degradation kinetics. For example, highlights hydroxycinnamic acid derivatives as degradation markers.

Table 2 : Stability Profile (Example)

| Condition | Half-Life (Days) | Major Degradant |

|---|---|---|

| pH 7, 25°C | 90 | None detected |

| pH 3, 40°C | 15 | Hydrolyzed ketone |

Q. What computational strategies can predict the compound’s biological activity or environmental persistence?

- Methodological Answer :

- QSAR Modeling : Use PubChem descriptors (e.g., logP, polar surface area) to correlate with bioactivity data from analogs (e.g., antimicrobial chalcones in ).

- Molecular Docking : Screen against protein targets (e.g., cytochrome P450 enzymes) using AutoDock Vina.

- Environmental Fate : Apply EPI Suite to estimate biodegradation half-lives based on structural fragments .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Methodological Answer :

- Source Variability : Impurities in starting materials (e.g., 2,3,6-trimethylacetophenone purity).

- Catalyst Activity : Moisture-sensitive catalysts (e.g., SOCl₂) may degrade if improperly stored.

- Resolution : Standardize reagents and validate protocols via inter-laboratory studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.